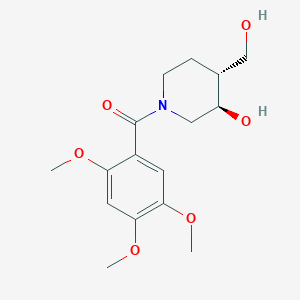
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is a chemical compound that belongs to the class of piperidinols. It has attracted significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antibacterial properties. However, it also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol. One area of interest is the development of novel drug delivery systems using (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol as a scaffold. Another area of interest is the study of its effects on other types of cancer cells and microorganisms. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for use in various applications.
Conclusion:
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is a chemical compound with significant potential for various applications. Its synthesis method has been well-established, and it has been shown to have potent anticancer, antifungal, and antibacterial properties. However, further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
合成法
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol can be synthesized through a multistep process involving the condensation of 2,4,5-trimethoxybenzaldehyde with piperidine under basic conditions, followed by reduction with sodium borohydride and protection of the resulting hydroxyl group with a benzoyl group. The final step involves deprotection of the benzoyl group with acid to yield the target compound.
科学的研究の応用
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has been studied extensively for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. Additionally, it has been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of other bioactive compounds.
特性
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-21-13-7-15(23-3)14(22-2)6-11(13)16(20)17-5-4-10(9-18)12(19)8-17/h6-7,10,12,18-19H,4-5,8-9H2,1-3H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAXMDLBBEZKB-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(C(C2)O)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N2CC[C@@H]([C@H](C2)O)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484400.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide](/img/structure/B5484403.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5484410.png)
![7-(2,3-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5484416.png)
![4-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5484422.png)
![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5484428.png)
![3-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5484432.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5484440.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5484446.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-diiodophenol](/img/structure/B5484447.png)
![2-{1-[(5-isobutyl-3-isoxazolyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5484451.png)
![4-(5-methylpyridin-2-yl)-1-[3-(methylsulfonyl)benzoyl]piperidin-4-ol](/img/structure/B5484460.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5484470.png)
![N-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl}acetamide](/img/structure/B5484481.png)